N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(4-Fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a pyrazolo-triazine derivative characterized by a fluorinated benzyl group and a phenyl-substituted heterocyclic core. Its molecular structure combines a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one scaffold with a 4-fluorobenzyl acetamide side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-16-8-6-14(7-9-16)11-22-19(27)12-25-20(28)18-10-17(24-26(18)13-23-25)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBICPRCNFMYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituents on the benzyl group, heterocyclic core modifications, or side-chain functionalization. Below is a systematic comparison:
Structural Analogues with Pyrazolo-Triazine Cores
Key Observations:
- Substituent Effects: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to 4-chlorobenzyl () or furylmethyl () groups.
- Molecular Weight: The target compound (MW 412.40) is heavier than the furylmethyl analogue (MW 367.34), suggesting greater structural complexity.
Analogues with Spirocyclic or Pyrrolo-Triazine Cores
Compounds with divergent heterocyclic cores exhibit distinct pharmacological profiles:
Key Observations:
- Spirocyclic Systems: The spiro-oxazolidinedione in and introduces conformational rigidity, which may improve selectivity but complicate synthesis.
- Pyrrolo-Triazine Cores: The pyrrolo-triazine derivative () demonstrates the versatility of triazine-based scaffolds in targeting G protein-coupled receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
